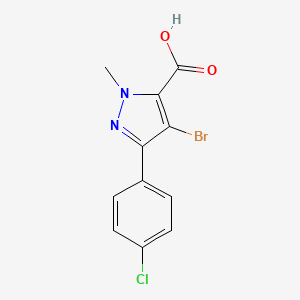

4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

4-Bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a 4-chlorophenyl group at position 3, and a methyl group at position 1 of the pyrazole ring.

Properties

IUPAC Name |

4-bromo-5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZGBHZJSUYTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the reaction of 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to bromination and subsequent methylation to introduce the bromine and methyl groups, respectively. The final step involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium iodide (NaI) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Derivatives with different halogens or other functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

Key structural variations among analogues include halogen substitution, alkyl/aryl group positioning, and functional group replacements. Examples from the evidence include:

Key Observations :

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects : The 4-chlorophenyl group in the target compound enhances electron-withdrawing character, which is absent in ethyl-substituted analogues (e.g., ). Methoxy groups (e.g., ) introduce electron-donating effects, altering solubility and reactivity.

- Lipophilicity : The trifluoromethyl group in 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 497833-05-3 ) significantly increases hydrophobicity compared to the target compound.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

4-Bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- CAS Number : 1245087-32-4

- Molecular Formula : C11H8BrClN2O2

The compound features a pyrazole ring with a bromine atom at position 4, a chlorophenyl substituent at position 3, and a carboxylic acid group at position 5. This unique arrangement may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring through reactions involving hydrazine derivatives and appropriate carbonyl compounds. Subsequent steps include the introduction of the carboxylic acid group via carboxylation reactions under basic conditions.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. The studies showed that specific substitutions on the phenyl ring enhanced cytotoxicity against cancer cells while maintaining a lower impact on non-cancerous cells.

| Compound | A549 Cell Viability (%) | Non-Cancerous Cell Viability (%) |

|---|---|---|

| Control (Cisplatin) | 78 | 86 |

| Compound with 4-chlorophenyl | 64 | Higher than control |

| Compound with 4-bromophenyl | 61 | Higher than control |

These results suggest that modifications to the phenyl ring can significantly influence the anticancer efficacy of pyrazole derivatives .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. However, studies show that many compounds, including those structurally related to this compound, exhibit limited activity against multidrug-resistant pathogens. For example, tests against Gram-negative bacteria revealed minimal inhibition (MIC > 64 µg/mL) for certain derivatives .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The binding affinity and interaction dynamics may lead to alterations in protein conformation and function, thereby affecting cellular processes .

Case Studies

A notable study focused on the anticancer activity of pyrazole derivatives demonstrated that specific substitutions could enhance cytotoxic effects while minimizing toxicity to normal cells. The incorporation of halogenated groups was found to be particularly beneficial in increasing potency against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.